N-(1-methoxypropan-2-yl)cyclobutanamine
Description
N-(1-Methoxypropan-2-yl)cyclobutanamine is a secondary amine featuring a cyclobutane ring directly bonded to an amino group, which is further substituted with a 1-methoxypropan-2-yl moiety. The methoxypropan-2-yl group may influence solubility and metabolic stability, distinguishing it from other cyclobutanamine derivatives.
Properties
CAS No. |
1249355-69-8 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)cyclobutanamine |
InChI |
InChI=1S/C8H17NO/c1-7(6-10-2)9-8-4-3-5-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
CYHKJSBCCMXMCC-UHFFFAOYSA-N |
SMILES |
CC(COC)NC1CCC1 |
Canonical SMILES |
CC(COC)NC1CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Cyclobutanamine Derivatives
Key Observations:
- Substituent Effects : The methoxypropan-2-yl group in the target compound may enhance hydrophilicity compared to aromatic substituents (e.g., 9q, 9r) or propargyl groups. This could influence bioavailability and environmental persistence .
- Synthetic Yields : Derivatives like 9q and 9r exhibit modest yields (33–38%), suggesting synthetic challenges in cyclobutanamine functionalization .
Spectral and Physicochemical Properties
- NMR Data : Analogs such as 9q and 9r show distinct ¹H NMR signals for cyclobutanamine protons (δ ~1.7–2.3 ppm for cyclobutane CH2 groups) and substituent-specific shifts (e.g., δ 3.5–4.0 ppm for morpholine O-CH2 in 9q) . The methoxy group in the target compound would likely produce a singlet near δ 3.3 ppm.
- HRMS Accuracy : High-resolution mass spectrometry data for analogs like 9q (error: 0.6 mDa) and 9r (exact match) demonstrate precise characterization methods applicable to the target compound .
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